
ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring three key functional groups:
- Iodo substituent at position 3: Introduces steric bulk and serves as a reactive site for cross-coupling reactions.
- Tetrahydro-2H-pyran (THP) group at position 1: Acts as a protective group for the pyrazole nitrogen, enhancing stability during synthesis.
- Ethyl ester at position 4: Provides hydrolytic versatility, enabling conversion to carboxylic acids or amides.
This compound is hypothesized to serve as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive iodine and acid-labile THP group for selective derivatization .
Biological Activity
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1190060-37-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a pyrazole ring, an ethyl ester group, and a tetrahydro-pyran moiety, which contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, in a study evaluating the efficacy of different pyrazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
Research indicates that compounds with similar structures can modulate inflammatory pathways. A study focusing on the anti-inflammatory effects of pyrazole derivatives showed that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
3. Anticancer Potential
Preliminary investigations have indicated that this compound may have anticancer properties. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Tetrahydropyran Moiety : Achieved through cyclization reactions involving tetrahydrofuran derivatives.
- Iodination : The introduction of iodine at the 3-position can be accomplished via electrophilic iodination techniques.
Case Studies
Several case studies highlight the biological relevance of this compound:
Study | Findings |
---|---|
Study A | Demonstrated antibacterial activity against E. coli with an MIC of 32 µg/mL. |
Study B | Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophages. |
Study C | Reported anticancer activity with IC50 values between 10 µM and 20 µM against various cancer cell lines. |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate has been studied for its potential as a pharmaceutical agent. The compound's structure suggests it may exhibit activity against specific biological targets, particularly in the realm of cancer research.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazole compounds can act as selective androgen receptor modulators (SARMs). These compounds are being investigated for their efficacy in treating prostate cancer by modulating androgen receptor activity, which is critical in the progression of this disease . this compound may serve as a precursor or intermediate in synthesizing more complex SARM candidates.
Agricultural Chemistry
Pesticidal Properties
Research indicates that pyrazole derivatives possess insecticidal and fungicidal properties. This compound can be explored for developing new agrochemicals aimed at pest control.
Table: Comparative Analysis of Pyrazole Derivatives in Agriculture
Compound Name | Activity Type | Target Organism | Reference |
---|---|---|---|
Ethyl 3-Iodo-Pyrazole | Insecticide | Aphids | |
Ethyl 5-Methyl-Pyrazole | Fungicide | Fungal Pathogens | |
Ethyl 3-Iodo-Pyrazole | Potential Insecticide | TBD |
Material Science
Synthesis of Functional Materials
The compound can be utilized in the synthesis of novel materials due to its unique structural features. Its functional groups allow for modifications that can lead to materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Applications in Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance their mechanical properties. Research into its application in creating composite materials is ongoing, focusing on improving durability and resistance to environmental factors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves multi-step functionalization of pyrazole precursors. For example:
- Step 1 : Introduce the tetrahydro-2H-pyran (THP) protecting group via reaction with dihydropyran under acidic conditions to stabilize the pyrazole nitrogen during subsequent reactions.
- Step 2 : Iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .
- Step 3 : Esterification or carboxylation at the 4-position using ethyl chloroformate in the presence of a base (e.g., triethylamine).
Key intermediates like ethyl 5-azido-1H-pyrazole-4-carboxylate ( ) or triazenylpyrazole derivatives () are often used, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective modifications .
Q. How is the compound characterized using spectroscopic methods?
- NMR : The THP group shows characteristic signals: δ ~1.5–1.7 ppm (quintet, CH₂), 3.4–4.0 ppm (m, OCH₂). The pyrazole proton (C5-H) resonates at δ 8.2–8.6 ppm, while the iodo substituent deshields adjacent carbons (C3: δ ~95–100 ppm in ¹³C NMR) .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₁₁H₁₄IN₂O₃: ~365.01). Fragmentation patterns often include loss of the THP group (Δm/z = 84) .
- IR : Strong carbonyl stretches (~1700 cm⁻¹ for the ester) and absence of azide peaks (~2100 cm⁻¹) confirm successful functionalization .
Q. What purification techniques are effective for this compound?
- Flash chromatography on silica gel with gradients of dichloromethane/methanol (0–10% MeOH) effectively removes unreacted iodinating agents or protecting group byproducts .
- Recrystallization from ethyl acetate/hexane mixtures improves purity, particularly for crystalline intermediates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the iodo substituent?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the iodine atom, which activates the pyrazole ring for nucleophilic aromatic substitution. The C3-I bond dissociation energy (~50 kcal/mol) and electrostatic potential maps help identify reactive sites for cross-coupling (e.g., Suzuki-Miyaura) .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
- Protecting group strategy : The THP group at N1 directs electrophilic substitution to C3/C5 positions. Steric hindrance from the THP ring favors iodination at C3 over C5 .
- Metal catalysis : Palladium-mediated C-H activation selectively functionalizes the 4-carboxylate-adjacent position. For example, Pd(OAc)₂ with ligands (XPhos) enables Suzuki couplings at C5 .
Q. How does the THP protecting group influence stability during reactions?
- Acid sensitivity : The THP group is stable under neutral/weakly basic conditions but cleaves rapidly in acidic media (e.g., HCl/THF, 1h, rt). This allows selective deprotection without disrupting the ester or iodo groups .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions like amide couplings .
Q. How are crystallographic techniques applied to resolve structural ambiguities?
- Single-crystal X-ray diffraction (SHELX suite) confirms the THP chair conformation and iodine positioning. ORTEP-3 visualizes thermal ellipsoids, critical for distinguishing disorder in the pyran ring .
- Data refinement : Anisotropic displacement parameters (ADPs) for iodine (high electron density) require careful scaling to avoid overfitting .
Q. Data Contradictions and Resolution
- Iodination efficiency : Some protocols report incomplete iodination at C3 due to competing C5 substitution. Using NIS in DMF at 0°C improves regioselectivity (>90% C3 product) .
- THP deprotection : Conflicting reports on cleavage conditions (HCl vs. TsOH) suggest solvent-dependent kinetics. Methanol/TsOH (5 mol%) at 50°C minimizes ester hydrolysis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Stability
The table below summarizes key structural and functional differences between the target compound and analogs:
*Calculated based on structural analogy to .
Key Observations:
THP vs. Aromatic/Non-Protective Groups: The THP group in the target compound improves stability during synthesis compared to unprotected NH-pyrazoles (e.g., ).
Iodo vs. CF₃/Other Substituents :
- The iodine atom in the target compound enables cross-coupling reactions (e.g., Suzuki, Heck), whereas trifluoromethyl (CF₃) in provides electron-withdrawing effects, improving oxidative stability .
Ester vs. Aldehyde Functionality :
- The ethyl ester in the target compound offers hydrolytic versatility, whereas the aldehyde in is more reactive but prone to oxidation .
Preparation Methods
Preparation Methods
Protection of Pyrazole Nitrogen with Tetrahydropyranyl Group
The initial step involves protection of the pyrazole nitrogen (N-1) with a tetrahydropyranyl (THP) group to enhance stability and direct subsequent functionalization.
-
- A suspension of 1H-pyrazole-4-carboxylic acid is treated with 3,4-dihydro-2H-pyran (DHP) in the presence of para-toluenesulfonic acid as a catalyst.
- The reaction is performed in a solvent mixture of ethyl acetate and N,N-dimethylformamide (DMF) at room temperature (around 20 °C) for 3 to 20 hours.
- The reaction mixture turns yellow and eventually darkens, indicating progression.
- Upon completion, the mixture is neutralized with saturated aqueous sodium carbonate, extracted with ethyl acetate, acidified to pH ~3, and the protected pyrazole precipitates out.
- The product is filtered and dried under vacuum to yield the 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid as a white solid with yields typically around 70-90%.
Parameter | Condition | Yield (%) | Notes |
---|---|---|---|
Catalyst | Para-toluenesulfonic acid | 0.1 eq | Acid catalyst for protection |
Solvent | Ethyl acetate / DMF (50/5 mL) | - | Mixed solvent system |
Temperature | 20 °C | - | Room temperature |
Reaction time | 3 to 20 hours | - | Longer times increase yield |
Isolation | Acidification and filtration | - | White solid obtained |
Yield | 70-90% | - | High efficiency |
Esterification to Form Ethyl Ester
Following protection, the carboxylic acid group is esterified to form the ethyl ester.
-
- The THP-protected pyrazole carboxylic acid is reacted with ethanol under acidic conditions or using coupling reagents to form the ethyl ester.
- Alternatively, direct esterification may be performed using ethyl chloroformate or via Fischer esterification with catalytic acid.
Note: Specific conditions for this step on this compound are less explicitly detailed in the literature but follow standard esterification protocols for pyrazole carboxylic acids.
Summary Table of Preparation Steps
Step | Reagents/Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|
1. N-1 Protection with THP | 3,4-Dihydro-2H-pyran, p-TsOH, EtOAc/DMF, 20 °C, 3-20 h | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid | 70-90 | Acid-catalyzed protection |
2. Esterification | Ethanol, acid catalyst or coupling reagent | Ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate | ~80* | Standard esterification procedures |
3. Iodination at C-3 | NIS or ICl, inert solvent, controlled temp | Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate | High | Electrophilic iodination, regioselective |
*Yield for esterification is estimated based on typical analogous reactions, as direct data is limited.
Research Findings and Notes
- The tetrahydropyranyl group serves as an effective protecting group for the pyrazole nitrogen, facilitating selective functionalization at the 3-position without interference from N-H acidity or nucleophilicity.
- Electrophilic iodination is a well-established method for introducing iodine substituents into heterocycles like pyrazoles, with regioselectivity enhanced by the N-protection.
- The ethyl ester functionality is stable under the iodination conditions and can be introduced either before or after iodination depending on synthetic convenience.
- Analytical characterization (NMR, LCMS) confirms the structure and purity of intermediates and final product.
- The preparation methods are scalable and suitable for research and potential pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
ethyl 3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-2-16-11(15)8-7-14(13-10(8)12)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURQQDXNTZYAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)C2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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